

physicochemical properties of 2-Chloro-6-methylbenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoyl chloride

Cat. No.: B1592655

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-methylbenzoyl Chloride** for Researchers, Scientists, and Drug Development Professionals

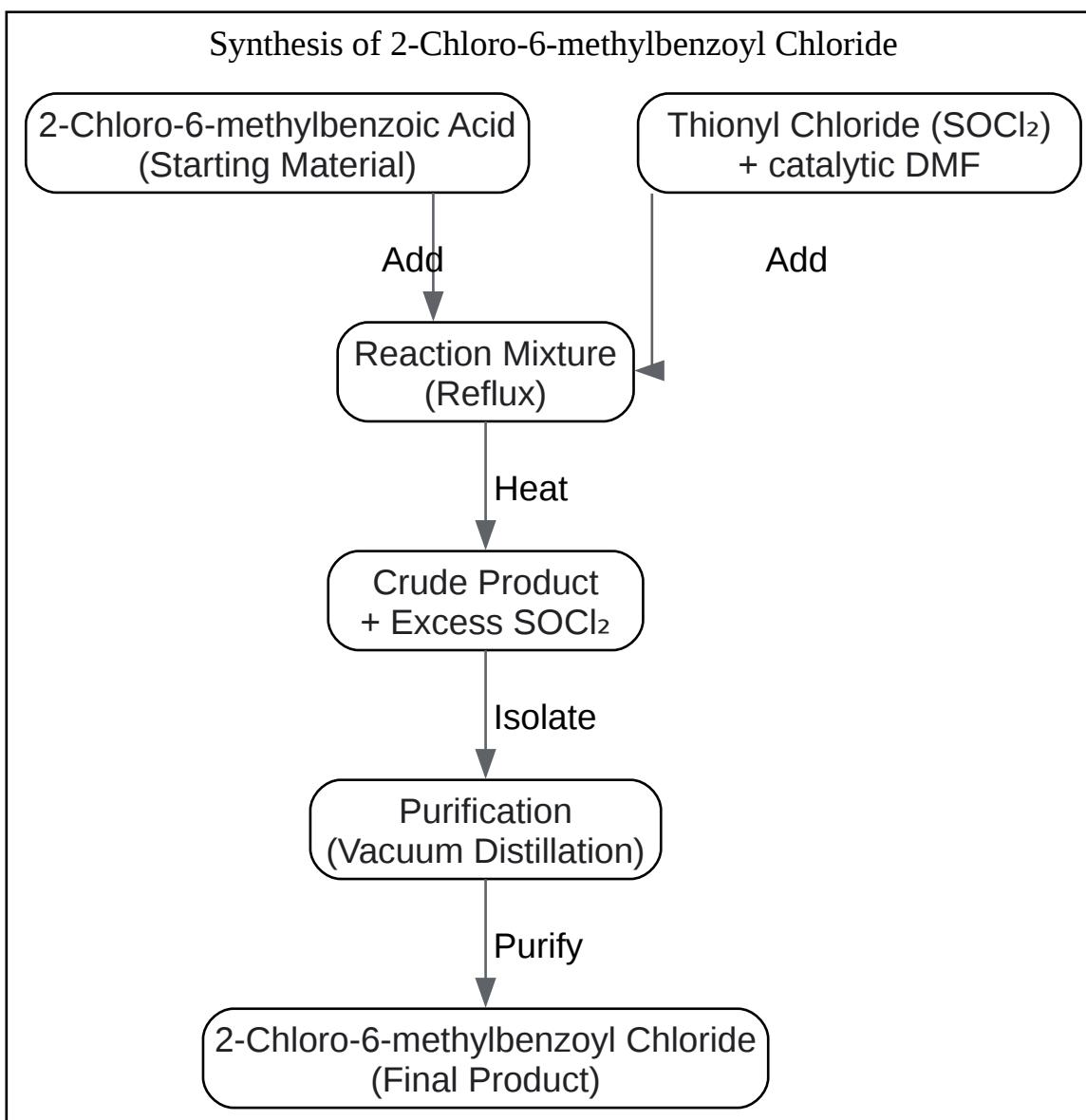
Authored by: Gemini, Senior Application Scientist Abstract

2-Chloro-6-methylbenzoyl chloride is a substituted aromatic acyl chloride of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a sterically hindered, electronically modified benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and safe handling protocols. The information herein is synthesized from established chemical literature and safety data to provide researchers and development professionals with a reliable technical resource.

Core Chemical Identity and Properties

2-Chloro-6-methylbenzoyl chloride is an organic compound characterized by a benzoyl chloride core structure with a chlorine atom and a methyl group substituted at the 2 and 6 positions of the benzene ring, respectively. This substitution pattern imparts specific steric and electronic effects that influence its reactivity.

The fundamental properties of **2-Chloro-6-methylbenzoyl chloride** are summarized in the table below. It is important to note that while some experimental values are not widely published, the properties of structurally similar compounds provide valuable context for experimental design.


Property	Value	Source(s)
CAS Number	89894-44-0	[1] [2] [3]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[1] [4]
Molecular Weight	189.04 g/mol	[1] [5]
IUPAC Name	2-Chloro-6-methylbenzoyl chloride	N/A
Synonyms	Benzoyl chloride, 2-chloro-6-methyl-	[1] [4] [5]
Appearance	Data not available; likely a liquid or low-melting solid	N/A
Boiling Point	Data not available. (For comparison, 2-chlorobenzoyl chloride: 238 °C; 2-methylbenzoyl chloride: 212 °C)	[6]
Melting Point	Data not available. (For comparison, 2-chlorobenzoyl chloride: -4 to -3 °C)	[7]
Density	Data not available. (For comparison, 2-chlorobenzoyl chloride: 1.382 g/mL at 25 °C)	[7] [8]
Solubility	Reacts with water and protic solvents (e.g., alcohols). Expected to be soluble in common aprotic organic solvents (e.g., ethers, halogenated hydrocarbons).	[8]

Synthesis Pathway and Experimental Protocol

The most direct and common method for the preparation of **2-Chloro-6-methylbenzoyl chloride** is the chlorination of the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This reaction is typically achieved using an excess of a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Conceptual Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.

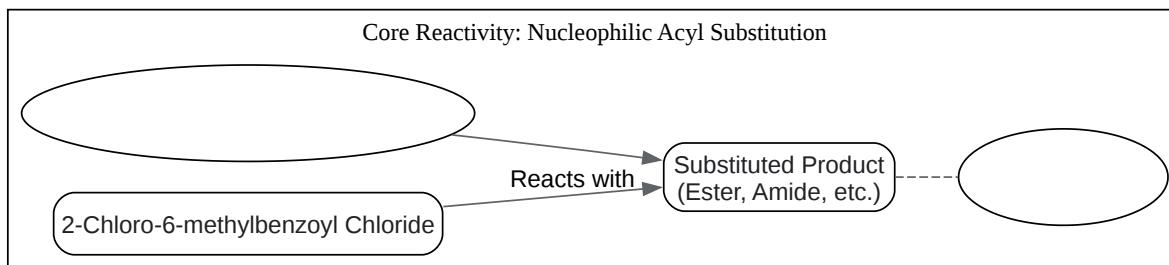
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Chloro-6-methylbenzoyl Chloride**.

Detailed Laboratory Protocol: Synthesis from 2-Chloro-6-methylbenzoic Acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.^{[9][10]} Researchers should first consult methods for preparing the starting material, 2-chloro-6-methylbenzoic acid.^[11]

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases, which are also toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.


- **Apparatus Setup:** Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.
- **Reagent Charging:** In the flask, place 2-chloro-6-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq).
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the mixture. The DMF catalyzes the reaction.
- **Reaction:** Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
- **Work-up and Purification:**
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
 - The resulting crude **2-Chloro-6-methylbenzoyl chloride** can be purified by fractional vacuum distillation to yield the pure product.

Core Reactivity and Mechanistic Insights

The chemical behavior of **2-Chloro-6-methylbenzoyl chloride** is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. The steric hindrance from the ortho-substituents (Cl and CH₃) may slow the reaction rate compared to unhindered benzoyl chlorides, a factor that can be exploited for selective transformations.

Nucleophilic Acyl Substitution

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This reactivity makes it a valuable reagent for introducing the 2-chloro-6-methylbenzoyl moiety.

[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Chloro-6-methylbenzoyl Chloride** with nucleophiles.

Common transformations include:

- Hydrolysis: Reacts readily with water to form the parent carboxylic acid, 2-chloro-6-methylbenzoic acid, and HCl. This sensitivity to moisture necessitates handling under anhydrous conditions.[8]
- Alcoholysis: Reacts with alcohols to form esters.
- Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction in the synthesis of many biologically active compounds.
- Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form diaryl ketones.

Spectroscopic Characterization

While a definitive public-domain spectrum for **2-Chloro-6-methylbenzoyl chloride** is not readily available, its structure allows for the prediction of key spectroscopic features based on analogous compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group (CH₃) protons would likely appear in the upfield region (approx. 2.2-2.6 ppm).
- ¹³C NMR: The spectrum would display eight distinct carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is expected (approx. 165-175 ppm). Signals for the aromatic carbons would appear in the 120-145 ppm range, and the methyl carbon signal would be significantly upfield.
- IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1770-1810 cm⁻¹. C-Cl stretching and aromatic C-H and C=C stretching bands would also be present.

Safety, Handling, and Storage

2-Chloro-6-methylbenzoyl chloride is a hazardous chemical that requires careful handling.[\[1\]](#)[\[15\]](#)

- Hazards: Assumed to be corrosive to skin, eyes, and the respiratory tract. Contact with water or moisture liberates corrosive hydrogen chloride gas.[\[15\]](#)
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[1\]](#)
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[\[1\]](#)
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[\[1\]](#)

- Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
- Handling: All manipulations should be carried out in a chemical fume hood using appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from moisture.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[1]

Applications in Research and Development

As a reactive chemical intermediate, **2-Chloro-6-methylbenzoyl chloride** serves as a building block in various fields:

- Pharmaceutical Synthesis: It is used to introduce the 2-chloro-6-methylbenzoyl scaffold into potential drug candidates. The unique substitution pattern can influence the molecule's conformation, binding affinity, and metabolic stability.
- Agrochemical Development: The compound can be a precursor for the synthesis of novel herbicides and fungicides.
- Materials Science: It can be used to modify polymers or create specialty chemicals where its specific structural features are desired.

The reactivity of the acyl chloride group, combined with the steric and electronic influence of the ring substituents, provides chemists with a powerful tool for molecular design and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 89894-44-0|2-Chloro-6-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzoyl chloride,2-chloro-6-methyl- - CAS:89894-44-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-methylbenzoyl chloride [stenutz.eu]
- 7. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-methylbenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592655#physicochemical-properties-of-2-chloro-6-methylbenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com